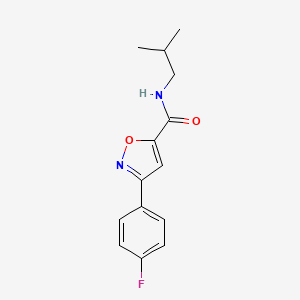

![molecular formula C23H22N2O5S B5551673 2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, employing various reagents and conditions to construct the desired molecular framework. For instance, ethyl 4-chloroacetoacetate and thiophenol have been used in sulfide etherification and aminating reactions, leading to the synthesis of related compounds with significant yields (L. Dan, 2006). Such synthetic routes can provide insights into possible pathways for the synthesis of the target compound.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly employed to elucidate structural details. For related compounds, single-crystal X-ray diffraction data have confirmed molecular structures, providing a basis for inferring structural aspects of the target compound (M. Kaur et al., 2012).

Chemical Reactions and Properties

The reactivity of a compound is largely dictated by its functional groups and molecular structure. For example, ethoxy groups and thiophene moieties may undergo various reactions, including nucleophilic substitutions and electrophilic additions. The synthesis of related compounds has explored such reactivities, providing a framework for understanding the chemical behavior of the target compound (Wagnat W. Wardkhan et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activities

2-Ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is involved in the synthesis of various chemical compounds with potential biological activities. Research has explored its utility in creating derivatives with antimicrobial properties. For instance, derivatives synthesized through reactions involving 2-ethoxy carbonyl methylene thiazol-4-one have been tested for antimicrobial activity against bacterial and fungal isolates, showing promising results against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated significant antimicrobial and antioxidant activities, highlighting their potential pharmaceutical applications (Raghavendra et al., 2016).

Chemical Synthesis and Modification

This compound also plays a crucial role in the synthesis of various chemically significant molecules. For example, its derivatives have been used in the synthesis of dihydro-2(3H)-thiophenone derivatives, showcasing the versatility of this compound in chemical reactions and potential applications in material science and chemical engineering (Taguchi & Suhara, 1986). Furthermore, the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindole-3-ethoxycarbonyl demonstrates the compound's utility in creating complex molecules with specific properties, possibly for applications in medicinal chemistry and drug development (Dan, 2006).

Material Science and Engineering

In the field of material science, this compound's derivatives have been investigated for their potential in creating new materials. The synthesis of covalent organic frameworks (COFs) with hydrazone linkages, for example, has opened new avenues for creating highly crystalline, stable, and porous materials for applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Advanced Chemical Reactions

Further studies have explored advanced chemical reactions involving this compound, such as group transfer carbonylations, which demonstrate its utility in synthesizing acyl selenides via a novel reaction pathway. This process highlights the potential for innovative synthetic methodologies in organic chemistry, offering new strategies for compound synthesis and modification (Ryu et al., 1996).

Propriétés

IUPAC Name |

[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-3-28-20-13-17(10-11-19(20)30-23(27)21-9-6-12-31-21)14-24-25-22(26)15-29-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISDPKVGXJLEW-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

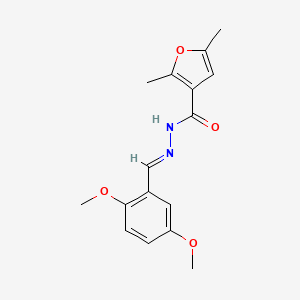

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

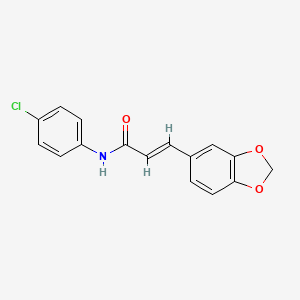

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

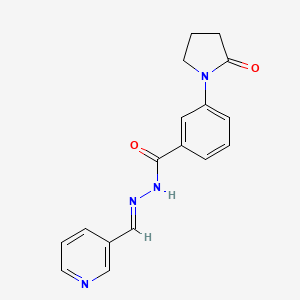

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)